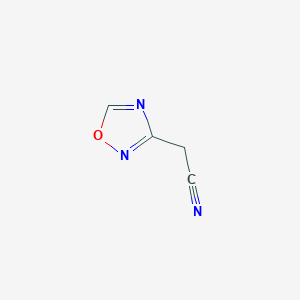

2-(1,2,4-Oxadiazol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

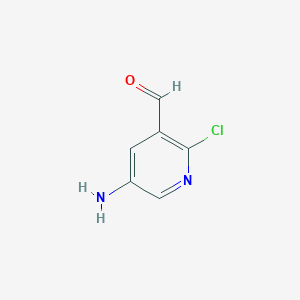

“2-(1,2,4-Oxadiazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 809534-07-4 . It has a molecular weight of 109.09 . The IUPAC name for this compound is 1,2,4-oxadiazol-3-ylacetonitrile . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as “this compound”, has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C4H3N3O/c5-2-1-4-6-3-8-7-4/h3H,1H2 . The key for this InChI code is GKNUEJIJYDLYFD-UHFFFAOYSA-N .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 109.09 .Aplicaciones Científicas De Investigación

Stability and Degradation Studies

- Degradation Kinetics of Oxadiazole Derivatives : The stability of a 1,2,4-oxadiazole derivative, BMS-708163, was studied across different conditions to understand its degradation kinetics and mechanism. This research aimed to design a stable drug product by identifying optimal conditions that minimize degradation, finding that the compound exhibited maximum stability in a pH range of 3-5 (Hartley et al., 2012).

Fluorescence and Chemosensing Applications

- Fluorescent Chemosensors for Metal Ions : An oxadiazole-based fluorescent chemosensor was developed for selective detection of Zn(2+) ions in aqueous solutions, showing significant fluorescence enhancement upon binding. This chemosensor was also successfully applied for imaging Zn(2+) in living cells, indicating its potential for biological and environmental sensing applications (Zhou et al., 2012).

Antifungal Agents

- Novel Oxadiazole Derivatives as Antifungal Agents : A series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal properties. The study revealed that many of these compounds exhibited moderate to good antifungal activity, suggesting their potential as antifungal agents (Shelke et al., 2014).

Synthetic Methodologies and Chemical Reactions

- Synthesis of 2,5-Di-Substituted 1,3,4-Oxadiazoles : A mild and facile method for the one-pot synthesis of 2,5-di-substituted 1,3,4-oxadiazoles at room temperature was developed, highlighting an efficient approach to synthesize these compounds with high yield and short reaction times. This methodology provides a valuable tool for the synthesis of oxadiazole derivatives (Rostamizadeh & Ghamkhar, 2008).

Safety and Hazards

The safety information for “2-(1,2,4-Oxadiazol-3-yl)acetonitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Direcciones Futuras

The future directions for “2-(1,2,4-Oxadiazol-3-yl)acetonitrile” and similar compounds could involve further exploration of their potential therapeutic applications. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-2-1-4-6-3-8-7-4/h3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNUEJIJYDLYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)

![7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2828858.png)

![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2828859.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)

![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)

![7-Nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B2828872.png)

![2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid](/img/structure/B2828874.png)

![N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2828876.png)